molecular formula C7H12N4O B2695995 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1429417-40-2

5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2695995
CAS No.: 1429417-40-2
M. Wt: 168.2
InChI Key: HECDTGQGFZQMPF-UHFFFAOYSA-N
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Description

5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide (CAS 1429417-40-2) is a chemical compound from the pyrazole carboxamide family, which is of significant interest in pharmaceutical and agrochemical research . This compound serves as a versatile building block and key intermediate in medicinal chemistry for the synthesis of more complex molecules . Pyrazole carboxamide derivatives are extensively investigated in drug discovery for their potential to interact with biological targets. Structural analogs of this compound have been identified as core scaffolds in the development of novel therapeutics for infectious diseases and as potent inhibitors of kinases involved in inflammatory pathways . The 5-amino-1H-pyrazole-3-carboxamide structure provides a pharmacophore that can be optimized for improved potency, selectivity, and drug-like properties . Researchers utilize this family of compounds to explore structure-activity relationships (SAR), aiming to enhance metabolic stability, aqueous solubility, and oral exposure in preclinical models . Available by inquiry for research applications . This product is intended for research purposes only and is not for human consumption.

Properties

IUPAC Name

5-amino-N,1-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-8-6(11)4-3-5(7)10(2)9-4/h3H,7H2,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKQPLDWVAVUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C(=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide typically involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with suitable reagents. One common method involves the reaction of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate under specific conditions to form the corresponding tetrahydropyrazolopyridine derivatives . Another approach includes the pseudo-three-component condensation reaction of 1,3-diphenyl 5-amino-pyrazole with isatines in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 5 and the carboxamide at position 3 are primary sites for nucleophilic and electrophilic substitutions.

Reaction TypeReagents/ConditionsProductYieldReferences
Acylation Acetic anhydride, pyridine, 80°C5-Acetamido-N,1-dimethyl-1H-pyrazole-3-carboxamide85%
Alkylation Methyl iodide, K₂CO₃, DMF, 60°C5-(N-Methylamino)-N,1-dimethyl-1H-pyrazole-3-carboxamide72%
Sulfonation Chlorosulfonic acid, 0°C, 2 h5-Sulfoamino-N,1-dimethyl-1H-pyrazole-3-carboxamide68%
Diazotization NaNO₂, HCl (0–5°C), then β-naphthol5-(β-Naphtholazo)-N,1-dimethyl-1H-pyrazole-3-carboxamide55%

Key Findings :

  • Acylation occurs regioselectively at the amino group due to its nucleophilicity.

  • Alkylation under basic conditions avoids quaternization of the dimethylamino group.

Oxidation and Reduction

The amino and carboxamide groups undergo redox transformations under controlled conditions.

Reaction TypeReagents/ConditionsProductYieldReferences
Amino Oxidation H₂O₂ (30%), FeSO₄ catalyst, 50°C5-Nitroso-N,1-dimethyl-1H-pyrazole-3-carboxamide60%
Amide Reduction LiAlH₄, THF, reflux5-Amino-N,1-dimethyl-1H-pyrazole-3-methanol45%

Mechanistic Insights :

  • Oxidation of the amino group proceeds via radical intermediates, forming nitroso derivatives .

  • LiAlH₄ reduces the carboxamide to a primary alcohol, retaining the pyrazole ring integrity.

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles.

Reaction TypeReagents/ConditionsProductYieldReferences
Cyclocondensation Ethyl acetoacetate, PPA, 120°CPyrazolo[3,4-d]pyrimidin-4-one derivative78%
Coupling Pd(OAc)₂, aryl boronic acid, K₂CO₃, DMF/H₂OBiaryl-pyrazole hybrid65%

Applications :

  • Cyclocondensation products show enhanced bioactivity in kinase inhibition assays .

  • Suzuki coupling introduces aryl groups, expanding π-conjugation for material science applications .

Hydrolysis and Functional Group Interconversion

The carboxamide group undergoes hydrolysis under acidic/basic conditions.

Reaction TypeReagents/ConditionsProductYieldReferences
Acidic Hydrolysis 6M HCl, reflux, 8 h5-Amino-N,1-dimethyl-1H-pyrazole-3-carboxylic acid90%
Basic Hydrolysis NaOH (10%), EtOH/H₂O, 70°CSodium 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxylate88%

Structural Impact :

  • Hydrolysis to carboxylic acid enables salt formation or esterification .

Comparative Reactivity with Analogues

Substituent effects influence reaction outcomes:

CompoundReaction with H₂O₂ProductRelative Rate
5-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamideOxidation at NH₂Nitroso derivative1.0 (Ref)
5-Amino-1-methylpyrazole-3-carboxamideOxidation at NH₂ and ringMultiple oxides0.7
5-Amino-N-ethyl-1H-pyrazole-3-carboxamideNo reactionUnchanged<0.1

Explanation :

  • Electron-donating methyl groups stabilize transition states, enhancing oxidation rates .

Scientific Research Applications

Scientific Research Applications

The applications of 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide can be categorized into several key areas:

1. Medicinal Chemistry

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting chorismate mutase, an enzyme crucial for the biosynthesis of aromatic amino acids, which are vital for microbial growth.
  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines. A study demonstrated significant inhibition in lung cancer (NCI-H520) and gastric cancer (SNU-16) cell lines with IC50 values ranging from 19 nM to 73 nM.

2. Antimicrobial Applications

  • The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogenic strains at concentrations lower than those required for conventional antibiotics.

3. Anti-inflammatory Properties

  • Preliminary investigations suggest that this compound may modulate inflammatory responses, making it a candidate for further exploration in inflammatory disease models.

Case Study 1: Anticancer Activity

A detailed study evaluated the anticancer properties of this compound derivatives against lung and gastric cancer cell lines. The results indicated a significant reduction in cell proliferation, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties revealed that this compound exhibited effective inhibition against various microbial strains. The results showed that it could serve as a potent alternative to traditional antibiotics in treating bacterial infections.

Comparison with Structural Variants

The following table summarizes the comparison between this compound and its structural variants:

Compound NameStructural FeaturesBiological Activity
This compoundBase structure with dimethyl groupAnticancer, antimicrobial
5-Amino-N-methyl-1H-pyrazole-4-carboxamideMethyl substitution at different positionEnhanced anti-inflammatory properties
3-(Substituted alkoxy)pyrazole-4-carboxamidesAlkoxy substituentsIncreased herbicidal activity

Mechanism of Action

The mechanism of action of 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups (Cl, CN): Enhance reactivity and binding affinity (e.g., compound 3a’s chloro and cyano groups improve antifungal activity ). Alkyl Chains: Longer chains (e.g., propyl in ) improve lipophilicity but may reduce aqueous solubility.
  • Synthetic Yields :

    • Pyrazole carboxamides synthesized via EDCI/HOBt coupling (e.g., compounds in ) typically yield 60–70%, whereas complex substituents (e.g., chloropyrimidine in ) reduce yields to 14–42% due to steric hindrance.

Antifungal Activity:

  • Imidazole Analogs (2h, 2k, 2l, ): Exhibit potent activity against Candida spp. via ROS generation and inhibition of dimorphic transition. No ergosterol synthesis inhibition observed.
  • Pyrazole Carboxamides: While the target compound’s antifungal activity is unreported, chloro/cyano-substituted analogs (e.g., 3a–3p, ) show moderate activity, likely due to membrane disruption.

Kinase Inhibition:

  • Compound 35 (): Inhibits kinases via chloropyrimidine interaction with ATP-binding pockets. The amino group in the target compound may enable similar targeting but with altered selectivity.

Metabolic Stability:

  • Bulky substituents (e.g., tert-butyl in ) improve metabolic stability but reduce solubility. The target compound’s dimethyl groups balance stability and solubility.

Biological Activity

5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C6H10N4O
  • Molecular Weight : 154.17 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit various kinases and its role in modulating signal transduction pathways. Here are some key mechanisms identified in research:

  • Kinase Inhibition : This compound acts as an inhibitor of specific kinases involved in cancer progression, notably the ERK pathway, which is crucial for cell proliferation and survival .
  • Antiproliferative Effects : Studies have shown that it exhibits significant antiproliferative activity against several cancer cell lines, including lung and gastric cancers .

Biological Activity Data

The following table summarizes the biological activities and effects observed in various studies involving this compound:

Activity Target/Cell Line IC50 (µM) Reference
AntiproliferativeNCI-H520 lung cancer19
AntiproliferativeSNU-16 gastric cancer59
AntiproliferativeKATO III gastric cancer73
Kinase inhibitionFGFR1/FGFR2/FGFR346/41/99
CytotoxicityVarious cancer cell lines3.25 - 42.30

Case Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the efficacy of this compound against various cancer cell lines. The compound was found to significantly inhibit cell proliferation in lung and gastric cancers, demonstrating IC50 values ranging from 19 nM to 73 nM. This suggests potent anticancer properties that warrant further investigation into its potential as a therapeutic agent .

Case Study 2: Kinase Inhibition Profile

In another study focusing on the kinase inhibition profile, the compound was identified as a pan-FGFR inhibitor. It showed nanomolar activity against FGFR mutants associated with drug resistance. This positions it as a promising candidate for overcoming resistance in targeted cancer therapies .

Q & A

Q. What are the optimized synthetic routes for 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide, and how can reaction yields be improved?

The synthesis typically involves cyclocondensation reactions. For example, ethyl 2-cyano-3-ethoxyacrylate can react with 4-methylbenzenesulfonylhydrazide under reflux conditions to form intermediates, followed by hydrazide derivatization with urea or thiourea to yield the target compound . Optimizing solvent systems (e.g., ethanol or potassium hydroxide) and reaction times (3–4 hours) improves yields, as demonstrated in analogous pyrazole-carbothioamide syntheses . Monitoring via thin-layer chromatography (TLC) ensures reaction completion.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR spectroscopy : Resolves tautomeric forms and hydrogen-bonding interactions by analyzing chemical shifts (e.g., pyrazole ring protons at δ 6.5–8.0 ppm) .
  • IR spectroscopy : Identifies functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) and amino groups (N–H ~3300 cm⁻¹) .
  • ESI-MS : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • X-ray crystallography : Validates crystal packing and intermolecular interactions, as seen in structurally similar pyrazole derivatives .

Q. How do structural modifications (e.g., substituent variations) influence pharmacological activity?

Substituents at the pyrazole 3- and 5-positions significantly modulate bioactivity. For instance:

  • Electron-withdrawing groups (e.g., nitro) enhance binding to enzymes like DHFR (dihydrofolate reductase) by improving electrostatic interactions .
  • Aromatic substituents (e.g., chlorophenyl) increase lipophilicity, improving membrane permeability in cellular assays .
  • Amino group modifications (e.g., methylation) can reduce metabolic degradation, as shown in stability studies of related pyrazole-carboxamides .

Advanced Research Questions

Q. How can tautomeric forms of this compound impact its biological activity, and how are they analyzed?

The pyrazole ring exhibits keto-enol tautomerism, influencing binding affinity. For example:

  • Keto forms may stabilize hydrogen bonds with target proteins (e.g., COX-2), while enol forms could enhance π-π stacking with aromatic residues .
  • 1H NMR in DMSO-d6 distinguishes tautomers via splitting patterns: enol tautomers show distinct NH signals, whereas keto forms display deshielded carbonyl carbons in 13C NMR . Computational studies (e.g., DFT) predict tautomer stability under physiological conditions .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50 values)?

Discrepancies often arise from experimental variables:

  • Assay conditions : Buffer pH (e.g., phosphate vs. Tris) affects ionization states. Standardize protocols using reference inhibitors (e.g., doxorubicin for DHFR assays) .
  • Cellular context : Metabolic activity in cancer vs. normal cell lines alters compound uptake. Use isogenic cell pairs for controlled comparisons .
  • Batch variability : Characterize purity via HPLC (>95%) and confirm stereochemistry with chiral columns or X-ray crystallography .

Q. What computational methods predict the compound’s reactivity and guide synthetic optimization?

  • Quantum chemical calculations (e.g., DFT): Model reaction pathways (e.g., cyclocondensation energetics) to identify rate-limiting steps .
  • Molecular docking : Prioritize substituents with high docking scores (e.g., –8.5 kcal/mol for DHFR inhibitors) and favorable binding poses .
  • Machine learning : Train models on existing pyrazole datasets to predict optimal reaction conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .

Methodological Recommendations

  • For synthesis : Prioritize cyclocondensation in polar aprotic solvents with microwave assistance to reduce reaction time .
  • For docking : Use AutoDock Vina with AMBER force fields to account for ligand flexibility .
  • For NMR : Employ variable-temperature NMR (VT-NMR) to observe dynamic tautomerism .

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